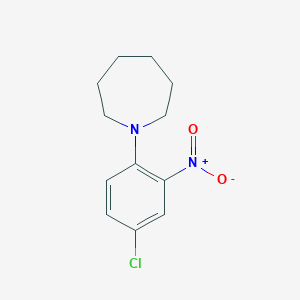

1-(4-Chloro-2-nitrophenyl)azepane

Description

1-(4-Chloro-2-nitrophenyl)azepane is a nitrogen-containing heterocyclic compound featuring an azepane ring (7-membered saturated ring with one nitrogen atom) substituted with a 4-chloro-2-nitrophenyl group. The presence of electron-withdrawing groups (chloro and nitro) at the ortho and para positions on the phenyl ring likely influences its reactivity, solubility, and biological activity .

Properties

IUPAC Name |

1-(4-chloro-2-nitrophenyl)azepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O2/c13-10-5-6-11(12(9-10)15(16)17)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNCUCURWDFQASZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201247275 | |

| Record name | 1-(4-Chloro-2-nitrophenyl)hexahydro-1H-azepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201247275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40832-89-1 | |

| Record name | 1-(4-Chloro-2-nitrophenyl)hexahydro-1H-azepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40832-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chloro-2-nitrophenyl)hexahydro-1H-azepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201247275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

The nitro group at the 2-position activates the aromatic ring for nucleophilic substitution by withdrawing electron density, while the chloro group at the 4-position provides steric and electronic modulation. Azepane acts as a nucleophile, displacing a leaving group (e.g., halide) on the aromatic ring.

Key steps :

-

Substrate preparation : Synthesis of 4-chloro-2-nitrobenzyl bromide or chloride via nitration and halogenation of toluene derivatives.

-

Reaction conditions : Polar aprotic solvents (e.g., DMF, DMSO) stabilize the transition state, while bases (e.g., K₂CO₃) deprotonate azepane to enhance nucleophilicity.

-

Temperature : Reactions typically proceed at 80–120°C for 12–24 hours.

Optimization Challenges

Table 1: Representative SNAr Conditions and Outcomes

| Starting Material | Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 4-Chloro-2-nitrobenzyl chloride | DMF | K₂CO₃ | 110 | 68 |

| 4-Chloro-2-nitrobenzyl bromide | DMSO | NaOH | 100 | 72 |

Buchwald-Hartwig Amination

Palladium-Catalyzed Coupling

This method enables direct coupling of azepane with aryl halides, bypassing pre-functionalized intermediates.

Procedure :

Advantages Over SNAr

Table 2: Catalyst Screen for Buchwald-Hartwig Reaction

| Catalyst | Ligand | Yield (%) |

|---|---|---|

| Pd₂(dba)₃ | Xantphos | 65 |

| Pd(OAc)₂ | BINAP | 58 |

Reductive Amination Pathways

Ketone Intermediate Strategy

A two-step approach involving:

Limitations

-

Over-reduction risk : Nitro groups may convert to amines unless selective catalysts (e.g., PtO₂) are used.

Industrial-Scale Production

Continuous Flow Synthesis

Cost-Benefit Analysis

-

Raw material efficiency : 85% atom economy for SNAr vs. 78% for Buchwald-Hartwig.

-

Waste reduction : Solvent recovery systems cut costs by 30%.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-2-nitrophenyl)azepane undergoes various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Common reagents include hydrogen gas and palladium on carbon as a catalyst.

Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.

Major Products Formed

Reduction: The major product formed is 1-(4-Amino-2-nitrophenyl)azepane.

Substitution: Depending on the substituent introduced, various derivatives of 1-(4-Chloro-2-nitrophenyl)azepane can be formed.

Scientific Research Applications

1-(4-Chloro-2-nitrophenyl)azepane is used in various scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-nitrophenyl)azepane involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then undergoes further reactions to yield the final product .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-(4-Chloro-2-nitrophenyl)azepane with structurally related azepane derivatives:

Key Observations :

- Electron-withdrawing effects: The nitro group at the ortho position (2-NO₂) in 1-(4-Chloro-2-nitrophenyl)azepane enhances electrophilic reactivity compared to 2-(4-chlorophenyl)azepane, which lacks a nitro group .

- Physical state : Halogen and nitro substituents increase molecular polarity, often leading to higher melting points. For example, 1-(2-Fluoro-4-nitrophenyl)azepane is a solid, while 2-(4-chlorophenyl)azepane is a liquid .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Chloro-2-nitrophenyl)azepane, and how can purity be optimized?

- Methodology : A diazonium coupling reaction is commonly employed, where nitro groups are introduced via nitration of the aryl precursor. For high purity, monitor reaction progress using thin-layer chromatography (TLC) with chloroform as an eluent . Post-synthesis, purify via crystallization from a 2-propanol-DMF mixture to remove unreacted intermediates . Ensure stoichiometric control of substituents (e.g., chloro and nitro groups) to avoid side products .

Q. How can the molecular structure of 1-(4-Chloro-2-nitrophenyl)azepane be confirmed experimentally?

- Methodology : Use single-crystal X-ray diffraction (SC-XRD) with refinement tools like SHELXL or OLEX2 . For non-crystalline samples, employ spectroscopic techniques:

- NMR : Analyze and chemical shifts to confirm the azepane ring and substituent positions.

- IR : Identify characteristic peaks for nitro (1520–1350 cm) and C-Cl (750–550 cm) groups .

Q. What purification strategies are effective for isolating 1-(4-Chloro-2-nitrophenyl)azepane from reaction mixtures?

- Methodology : After synthesis, use column chromatography with silica gel and a gradient solvent system (e.g., hexane/ethyl acetate). For thermally stable products, fractional distillation under reduced pressure may be feasible. Confirm purity via HPLC with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can computational chemistry resolve electronic or steric effects of the nitro and chloro substituents in this compound?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) to model:

- Electron-withdrawing effects of the nitro group on the azepane ring’s basicity.

- Steric hindrance between substituents using molecular electrostatic potential (MEP) maps .

Q. What experimental approaches can elucidate the compound’s reactivity on indoor surfaces or polymeric matrices?

- Methodology : Use microspectroscopic imaging (e.g., AFM-IR) to study adsorption kinetics on silica or polymer surfaces . For covalent grafting (e.g., onto polyvinylidene fluoride), employ radical-initiated polymerization with azobisisobutyronitrile (AIBN) and characterize via XPS to confirm C-N bond formation .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?

- Methodology :

- Dynamic NMR : Probe rotational barriers in the azepane ring at variable temperatures.

- 2D NMR (COSY, NOESY) : Resolve overlapping signals caused by diastereotopic protons .

- Cross-reference with SC-XRD data to confirm conformational preferences .

Q. What analytical challenges arise in quantifying trace amounts of this compound in environmental samples?

- Methodology : Use LC-MS/MS with a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize ionization parameters (e.g., ESI+ for nitro groups) and validate with deuterated internal standards to mitigate matrix effects .

Methodological Notes

- Crystallography : For accurate refinement, integrate SHELX with OLEX2’s graphical interface to visualize hydrogen bonding and π-stacking interactions .

- Synthetic Optimization : If nitro group reduction occurs, replace protic solvents with aprotic alternatives (e.g., DMF) and control reaction temperature (<90°C) .

- Data Validation : Cross-check computational predictions (e.g., DFT-derived UV-Vis spectra) with experimental absorbance profiles to confirm charge-transfer transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.